Increased Carbon-to-Oxygen Ratio Correlates with Superior Etch Resistance Relative to Unsubstituted γ-Butyrolactone Methacrylate
The target compound (C₁₁H₁₆O₄) possesses a carbon-to-oxygen atomic ratio of 2.75, compared to 2.00 for GBLMA (C₈H₁₀O₄) and 2.50 for 2,3-dimethyl-5-oxotetrahydrofuran-3-yl methacrylate (C₁₀H₁₄O₄) . In 193-nm photoresist design, higher carbon density and lower oxygen content are established predictors of improved resistance to fluorocarbon-based reactive ion etching (RIE), because oxygen-rich polymers exhibit higher sputtering yields under plasma conditions [1]. Methacrylate-based resists incorporating alicyclic lactones with elevated C/O ratios have been reported to exhibit etch rates approximately 1.3× that of novolak resists for polysilicon etching, while higher-oxygen analogs degrade more rapidly [2].
| Evidence Dimension | Carbon-to-oxygen atomic ratio (predictive of dry-etch resistance) |
|---|---|
| Target Compound Data | C/O = 2.75 (C₁₁H₁₆O₄; 11 C atoms / 4 O atoms) |
| Comparator Or Baseline | GBLMA (CAS 195000-66-9): C/O = 2.00 (C₈H₁₀O₄); 2,3-Dimethyl analog (CAS 324761-25-3): C/O = 2.50 (C₁₀H₁₄O₄) |
| Quantified Difference | +37.5% higher C/O vs. GBLMA; +10% vs. 2,3-dimethyl analog |
| Conditions | Calculated from molecular formula; etch resistance correlation established in methacrylate and cycloolefin 193-nm resist platforms |
Why This Matters
Higher C/O ratio predicts lower etch rate under fluorocarbon plasma, enabling thinner resist films and improved aspect ratio patterning — a critical selection criterion for sub-100-nm lithographic processes.
- [1] Vollenbroek FA, Spiertz EJ, Kroon JM, et al. Protecting groups for 193-nm photoresists. Proc SPIE. 1999;3678:522-533. View Source
- [2] Kudo T, Lin Q, Barclay GG, et al. Comparison of acrylate and methacrylate resin system in ArF lithography. Proc SPIE. 2002;4690:150-159. View Source
